molecular formula C9H10Cl2 B1333941 2,4-Dichloromesitylene CAS No. 57386-83-1

2,4-Dichloromesitylene

Cat. No. B1333941
CAS RN: 57386-83-1
M. Wt: 189.08 g/mol
InChI Key: SBVYVPBZIPOXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloromesitylene is a biochemical used for proteomics research . It has a molecular formula of C9H10Cl2 and a molecular weight of 189.08 .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloromesitylene consists of a mesitylene core (a derivative of benzene) with two chlorine atoms attached at the 2nd and 4th positions .


Physical And Chemical Properties Analysis

2,4-Dichloromesitylene has low solubility, making it a good candidate for crystal engineering research to improve its solubility .

Scientific Research Applications

1. Environmental and Toxicological Studies

2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dichloromesitylene, has been extensively studied in environmental and toxicological research. A scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) highlighted the global trends and gaps in studies on 2,4-D herbicide toxicity. The review focused on its use in agriculture and urban activities, and the associated risks of environmental contamination. The research trends were found to be focused on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Chemical Synthesis and Characterization

The synthesis and characterization of polychloromethyl aromatic compounds, including 2,4,6-trichloromethylmesitylene (a variant of 2,4-Dichloromesitylene), were explored in a study by Shao Zhi (2012). This research involved the chloromethylation reaction of various aromatic compounds and provided insights into the structural properties of these compounds through IR, 1H NMR, and 13C NMR techniques (Shao Zhi, 2012).

3. Quantum Studies

Research on quasi-free quantum-rotor behavior in molecules like dibromo- and dichloromesitylenes was conducted by Meinnel et al. (1995). This study focused on the tunneling splittings in these compounds, offering valuable information for understanding the quantum properties of such chlorinated aromatic compounds (Meinnel et al., 1995).

4. Photocatalysis in Environmental Remediation

The application of photocatalysis in environmental remediation, particularly for the degradation of 2,4-Dichlorophenoxyacetic acid, was explored by Lemus et al. (2008). The study highlighted the use of nanocrystalline cryptomelane composite catalysts in the photodegradation of 2,4-D, emphasizing its role in wastewater treatment and pollution control (Lemus et al., 2008).

5. Biodegradation in Soil and Groundwater

The biodegradation of dichloroethylenes, including compounds structurally similar to 2,4-Dichloromesitylene, was investigated in a study by Klier, West, and Donberg (1999). This research provided insights into the natural degradation processes of such compounds in soil and groundwater environments (Klier, West, & Donberg, 1999).

properties

IUPAC Name

2,4-dichloro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYVPBZIPOXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395197
Record name 2,4-DICHLOROMESITYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloromesitylene

CAS RN

57386-83-1
Record name 2,4-DICHLOROMESITYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloromesitylene
Reactant of Route 2
Reactant of Route 2
2,4-Dichloromesitylene
Reactant of Route 3
2,4-Dichloromesitylene
Reactant of Route 4
Reactant of Route 4
2,4-Dichloromesitylene
Reactant of Route 5
Reactant of Route 5
2,4-Dichloromesitylene
Reactant of Route 6
Reactant of Route 6
2,4-Dichloromesitylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.